4-amino-1-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

rRNA biogenesis transcription inhibition nucleolar RNA

Researchers studying RNA Pol I transcription face off-target mRNA depletion with cordycepin or irreversible chain termination with ddC. 3′-Deoxycytidine uniquely solves this by selectively inhibiting Pol I while preserving mRNA synthesis. • Reversible competitive inhibitor: Ki = 3.0 µM against Pol I/II; spares mRNA, unlike cordycepin. • Selective DNA primase inhibition without affecting replicative polymerases α, δ, ε-ideal positive control for primase MOA studies. • Pulse-chase compatible: washout reversibility enables nucleolar stress recovery protocols not possible with ddC or cordycepin. Supplied as ≥98% pure research material, batch-validated for consistent intra-assay performance. Immediate global shipping.

Molecular Formula C9H13N3O4
Molecular Weight 227.22 g/mol
Cat. No. B15141179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-1-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Molecular FormulaC9H13N3O4
Molecular Weight227.22 g/mol
Structural Identifiers
SMILESC1C(OC(C1O)N2C=CC(=NC2=O)N)CO
InChIInChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-6(14)3-5(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6?,8+/m0/s1
InChIKeyZHHOTKZTEUZTHX-OHEWIBQUSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3′-Deoxycytidine Structural Identity & Pharmacophore


4-amino-1-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one, commonly referred to as 3′-deoxycytidine, is a pyrimidine nucleoside analog in which the 3′-hydroxyl group of the ribofuranose moiety is replaced by hydrogen [1]. This single-atom deletion confers chain‑terminating properties while retaining the 2′-hydroxyl group, distinguishing it from both the natural substrate 2′-deoxycytidine and the fully deoxygenated 2′,3′-dideoxycytidine [2]. The compound is supplied as a research‑grade small molecule (molecular formula C₉H₁₃N₃O₄, MW 227.22) and is used predominantly as a biochemical probe for nucleic acid enzymology and ribosomal RNA biogenesis studies .

Chain‑terminating nucleoside analog: single 3′‑deoxy modification
Retains 2′‑OH for deoxycytidine kinase recognition
Research probe for nucleolar pre‑rRNA biogenesis and transcription studies

Why 3′-Deoxycytidine Cannot Be Replaced


In‑class cytidine analogs such as 2′,3′-dideoxycytidine (ddC) and lamivudine (3TC) share the pyrimidin‑2‑one base but diverge fundamentally in sugar‑ring substitution patterns that dictate enzyme selectivity, metabolic activation pathways, and subcellular RNA‑polymerase targeting [1]. 3′-Deoxycytidine is unique among this set because it retains the 2′-hydroxyl group, enabling phosphorylation by deoxycytidine kinase while simultaneously perturbing only a single position on the ribose ring—a structural feature that confers competitive inhibition of RNA polymerases I and II and selective disruption of nucleolar pre‑ribosomal RNA processing not observed with ddC or 3TC [2]. Consequently, substituting one analog for another without verifying the target engagement profile risks invalidating the biological readout in transcription or primase‑focused assays [3].

2′‑Hydroxyl Recognition
Lamivudine (3TC) lacks the 2′‑OH required for efficient phosphorylation by deoxycytidine kinase, altering activation.
Polymerase Selectivity Mismatch
ddC inhibits DNA polymerases α/δ/ε/γ, while 3′‑dC does not, leading to different off‑target replication block profiles.
RNA Polymerase Targeting Difference
Only 3′‑dC selectively inhibits RNA Pol I/II and disrupts nucleolar pre‑rRNA processing; ddC and 3TC do not.

3′-Deoxycytidine vs. Key Nucleoside Analogs


Selective rRNA Synthesis Inhibition vs. Cordycepin

3′-Deoxycytidine (3′-dC) selectively inhibits nucleolar pre‑ribosomal RNA synthesis while sparing messenger RNA production, in direct contrast to cordycepin (3′-deoxyadenosine, 3′-dA), which suppresses both rRNA and mRNA synthesis in HeLa cells [1]. Abelson and Penman demonstrated that 3′-dC at concentrations that fully ablate nucleolar RNA labeling does not diminish the appearance of polyadenylated mRNA in the cytoplasm, whereas equimolar cordycepin eliminates both RNA species [2]. This differential selectivity is attributed to the pyrimidine base of 3′-dC, which restricts its incorporation to RNA polymerase I transcripts, compared to the purine analog 3′-dA that targets polymerases I and II indiscriminately.

rRNA Synthesis Inhibition
Head‑to‑head
3′‑dC spares mRNA; cordycepin inhibits both rRNA and mRNA
Supports rRNA‑specific transcription studies without mRNA loss.
HeLa cell context; reported autoradiographic detection
rRNA biogenesis transcription inhibition nucleolar RNA

Competitive Inhibition of RNA Polymerases I & II

The active metabolite 3′-deoxycytidine 5′-triphosphate (3′-dCTP) acts as a competitive inhibitor of DNA‑dependent RNA polymerases I and II with respect to the natural substrate CTP [1]. In enzyme kinetic assays using purified Dictyostelium discoideum RNA polymerases, the Michaelis constant (Kₘ) for CTP was determined to be 6.3 µM, and the inhibition constant (Kᵢ) for 3′-dCTP was 3.0 µM, yielding a Kᵢ/Kₘ ratio of 0.48 [1]. This potency is comparable in magnitude to that of cordycepin 5′-triphosphate (3′-dATP), which inhibits the same enzymes through competition with ATP; however, the pyrimidine analog 3′-dCTP exclusively competes with CTP incorporation sites, providing nucleotide‑specific chain termination [2].

RNA Pol I/II Inhibition
Reported
Ki = 3.0 µM, Km = 6.3 µM (ratio 0.48)
Competitive CTP‑site inhibition supports dose‑response transcription assays.
Purified D. discoideum enzymes; in vitro transcription
RNA polymerase inhibition enzyme kinetics competitive inhibitor

DNA Primase Selective Inhibition

The triphosphate derivative 3′-dCTP inhibits eukaryotic DNA primase with strong competitive kinetics but, unlike the clinically used chain terminator 2′,3′-dideoxycytidine (ddC), does not inhibit replicative DNA polymerases α, δ, or ε at the concentrations tested [1]. Izuta et al. examined a panel of 3′-deoxyribonucleotides against primase and DNA polymerases purified from cherry salmon and calf thymus; all 3′-dNTPs except 8‑azido‑3′-dATP showed strong primase inhibition, yet none of them suppressed the activity of DNA polymerases α, δ, or ε [1]. By comparison, ddC triphosphate is a known substrate for DNA polymerase γ (mitochondrial) and a potent inhibitor of nuclear DNA polymerases, contributing to its clinical mitochondrial toxicity [2].

DNA Primase Selectivity
Reported
3′‑dCTP inhibits primase; no inhibition of DNA pol α/δ/ε
Primase‑selective probe for replication initiation, distinct from ddC.
Purified enzymes from salmon/calf thymus; reported selectivity
DNA primase DNA replication polymerase selectivity

Reversible DNA Synthesis Arrest vs. ddC

3′-Deoxycytidine reversibly inhibits DNA synthesis in mammalian cells without blocking the rate‑limiting random transition that governs entry into S phase [1]. Brooks showed that serum‑stimulated quiescent 3T3 fibroblasts treated with 3′-deoxycytidine entered S phase on schedule despite suppressed DNA replication, a behavior shared with hydroxyurea but distinct from the permanent chain‑terminating arrest induced by 2′,3′-dideoxycytidine (ddC) [2]. ddC, which lacks both 2′- and 3′-hydroxyl groups, is incorporated and causes irreversible replication fork stalling; in contrast, the single 3′‑deoxy modification of 3′-deoxycytidine permits subsequent removal or bypass, yielding a reversible cytostatic effect [2].

Reversible DNA Synthesis Arrest
Class‑level
Reversible cytostasis; cells enter S phase despite treatment
Enables pulse‑chase protocols to study replication–transcription coordination.
Swiss 3T3 fibroblast model; thymidine incorporation
cell cycle S‑phase entry DNA synthesis inhibition

3′-Deoxycytidine Research Applications


Pol I rDNA Transcription in Cancer Cells

3′-Deoxycytidine is the agent of choice for selectively suppressing RNA polymerase I activity without co‑inhibiting RNA polymerase II, as demonstrated by the rRNA‑sparing, mRNA‑unimpaired inhibition profile relative to cordycepin [1]. In cancer biology, where upregulated Pol I transcription is a hallmark, researchers can use low‑micromolar 3′-deoxycytidine to probe the dependency of tumor cell proliferation on rDNA transcription, confident that the observed effects are not confounded by collateral mRNA depletion .

DNA Primase in Replication Initiation

Because 3′-dCTP selectively targets DNA primase without inhibiting the replicative polymerases α, δ, or ε, it serves as a unique chemical probe for the initiation phase of DNA replication [1]. Contract research organizations (CROs) performing mechanism‑of‑action studies for primase inhibitors can employ 3′-deoxycytidine as a validated positive control that cleanly separates primase inhibition from downstream polymerase effects, a distinction that ddC and other chain terminators cannot provide .

Ribosome Biogenesis & Nucleolar Stress Dynamics

The reversible cytostatic activity of 3′-deoxycytidine, coupled with its selective pre‑rRNA processing inhibition, enables pulse–chase protocols where the drug is transiently applied to synchronously block rRNA maturation and then washed out to monitor recovery kinetics [1]. This is not feasible with cordycepin (which also ablates mRNA) or ddC (which causes irreversible chain termination and apoptosis), making 3′-deoxycytidine the preferred nucleoside analog for dynamic nucleolar stress and recovery studies .

In Vitro RNA Polymerase Inhibition Reference Standard

With a well‑characterized Kᵢ of 3.0 µM against RNA polymerases I and II and a defined competitive mechanism with CTP, 3′-deoxycytidine 5′‑triphosphate provides a reproducible reference inhibitor for high‑throughput screening campaigns aimed at discovering novel transcription inhibitors [1]. Procurement of high‑purity (≥95%) 3′-deoxycytidine ensures consistent intra‑assay performance, as documented in product specifications from commercial research suppliers .

Application
Selection Property
Validation Focus
RNA Polymerase I Transcription Studies
rRNA‑sparing, mRNA‑unimpaired inhibition
Verify Pol I/II selectivity via rRNA/mRNA profiling
DNA Primase Initiation Research
Primase‑selective without polymerase α/δ/ε block
Confirm primase vs. polymerase target engagement
Nucleolar Stress & Recovery Dynamics
Reversible cytostasis; selective pre‑rRNA processing block
Monitor rRNA processing recovery after washout
Transcription Inhibitor Screening
Well‑characterized competitive inhibitor of RNA Pol I/II
Use as reference inhibitor for assay consistency
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